1-(2-Chloro-4-fluorophenyl)cyclobutanamine

Beschreibung

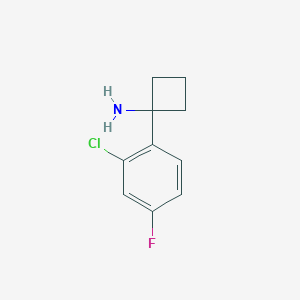

1-(2-Chloro-4-fluorophenyl)cyclobutanamine is a substituted cyclobutanamine featuring a phenyl ring with chlorine and fluorine substituents at the 2- and 4-positions, respectively. The cyclobutane ring confers steric rigidity, while the halogen substituents enhance electronic interactions with biological targets, such as enzymes or receptors, through electron-withdrawing effects .

Eigenschaften

Molekularformel |

C10H11ClFN |

|---|---|

Molekulargewicht |

199.65 g/mol |

IUPAC-Name |

1-(2-chloro-4-fluorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-9-6-7(12)2-3-8(9)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

InChI-Schlüssel |

YYYZLHPFGPNBKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(C2=C(C=C(C=C2)F)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(2-Chlor-4-fluorphenyl)cyclobutanamin kann über mehrere synthetische Wege erfolgen. Eine gängige Methode beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete Übergangsmetall-katalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion verwendet typischerweise Borreagenzien und Palladiumkatalysatoren unter milden und funktionsgruppenverträglichen Bedingungen . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(2-Chlor-4-fluorphenyl)cyclobutanamin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Es wird in Studien verwendet, um die Interaktionen zwischen kleinen Molekülen und biologischen Zielmolekülen zu verstehen.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer bei der Synthese von pharmazeutischen Verbindungen untersucht.

Industrie: Es wird bei der Produktion verschiedener chemischer Produkte und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Chlor-4-fluorphenyl)cyclobutanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der genaue Mechanismus kann je nach Kontext seiner Verwendung variieren. Im Allgemeinen kann es mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, um seine Wirkungen auszuüben. Weitere Forschung ist erforderlich, um seinen Wirkmechanismus vollständig aufzuklären.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-fluorophenyl)cyclobutanamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies to understand the interactions between small molecules and biological targets.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In general, it may interact with enzymes, receptors, or other proteins to exert its effects. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Halogen Substitution

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)cyclobutanamine | 79005003 | C₁₀H₁₁ClFN | 3-Cl, 4-F | Enhanced receptor binding due to para-fluorine; moderate stability |

| 1-(2-Chloro-4-fluorophenyl)cyclobutanamine* | - | C₁₀H₁₁ClFN | 2-Cl, 4-F | Predicted stronger steric hindrance at ortho-Cl; potential for unique target interactions |

| 1-(4-Bromo-2-fluorophenyl)cyclobutanamine | - | C₁₀H₁₁BrFN | 4-Br, 2-F | Bromine’s larger atomic radius increases lipophilicity; slower metabolism |

| 1-(3,5-Difluorophenyl)cyclobutanamine | - | C₁₀H₁₀F₂N | 3-F, 5-F | Dual fluorine substitutions enhance electron-withdrawing effects and metabolic stability |

Key Observations :

- Halogen Type : Bromine substituents (e.g., in 1-(4-Bromo-2-fluorophenyl)cyclobutanamine) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Fluorine Effects : Para-fluorine (4-F) optimizes electronic interactions with aromatic residues in target proteins, as seen in 1-(3-Chloro-4-fluorophenyl)cyclobutanamine .

Ring Size and Functional Group Modifications

| Compound Name | Core Structure | Unique Feature | Biological Impact |

|---|---|---|---|

| This compound | Cyclobutane | Compact ring; high strain | Potential for selective receptor modulation |

| 1-(4-Fluorophenyl)cyclopentanamine | Cyclopentane | Larger ring; reduced strain | Lower binding affinity but improved solubility |

| N-[(4-Bromo-2-fluorophenyl)methyl]cyclobutanamine | Cyclobutane + benzyl | Extended conjugation via benzyl group | Broader enzyme inhibition profiles |

Key Observations :

- Cyclobutane vs. Cyclopentane : The smaller cyclobutane ring increases molecular rigidity, favoring interactions with deep binding pockets, whereas cyclopentane derivatives exhibit greater conformational flexibility .

- Benzylamine Derivatives : Compounds like N-[(4-Bromo-2-fluorophenyl)methyl]cyclobutanamine show extended π-π stacking capabilities, enhancing interactions with aromatic residues in enzymes .

Research Findings and Trends

- Enzyme Inhibition: 1-(3-Chloro-4-fluorophenyl)cyclobutanamine exhibits inhibitory activity against monoamine oxidases (MAOs), likely due to halogen-mediated electron effects .

- Metabolic Stability : Difluorinated analogs (e.g., 1-(3,5-Difluorophenyl)cyclobutanamine) demonstrate prolonged half-lives due to reduced cytochrome P450 metabolism .

Biologische Aktivität

1-(2-Chloro-4-fluorophenyl)cyclobutanamine is a chemical compound characterized by a cyclobutane ring attached to a phenyl group that contains both chlorine and fluorine substituents. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Molecular Structure and Properties

- Molecular Formula : C10H11ClF

- Molecular Weight : Approximately 188.65 g/mol

- Structural Features :

- Cyclobutane core

- Substituted phenyl ring with chlorine and fluorine atoms

The presence of halogen atoms in its structure is believed to enhance its reactivity and biological interactions, influencing its pharmacokinetic properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents may enhance binding affinity, potentially modulating the activity of these biological targets.

Research indicates that similar compounds have exhibited various pharmacological effects, including:

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through modulation of inflammatory pathways.

- Antimicrobial Properties : There is ongoing investigation into the antimicrobial potential of halogenated phenyl compounds.

Study 1: Antitumor Activity

A recent study investigated the effects of halogenated cyclobutanamines on cancer cell lines. The results indicated that:

- Cell Line Tested : MV4-11 (acute myeloid leukemia)

- Inhibition Rate : Compounds similar to this compound demonstrated significant inhibition of cell proliferation with an EC50 ranging from 150 nM to 300 nM.

This suggests potential utility in developing targeted cancer therapies.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of cyclobutanamines. Key findings included:

- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

- Results : Treatment with the compound led to a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by approximately 40%.

These findings support further exploration of this compound as a therapeutic agent for inflammatory diseases.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H11ClF | Antitumor, anti-inflammatory |

| 1-(2-Chloro-6-fluorophenyl)cyclobutanamine | C10H11ClF | Potential antimicrobial properties |

| N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine | C10H11BrF | Antimicrobial, antiviral |

This table illustrates the biological activities associated with structurally similar compounds, highlighting the potential for diverse therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.